gypsogenin-3-O-glucuronide
Overview
Description
Gypsogenin-3-O-glucuronide is a triterpenoid saponin compound found in the roots of Gypsophila paniculata, a plant native to China . It is known for its anti-inflammatory and anti-tumor activities . This compound is a glucuronide derivative of gypsogenin, which is a pentacyclic triterpene.
Mechanism of Action
Target of Action
Gypsogenin-3-O-glucuronide is a glucuronide that can be isolated from Gypsophila . The primary target of this compound is pancreatic lipase . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats.
Mode of Action
This compound interacts with pancreatic lipase, showing inhibitory activity towards it . The free carboxylic acid groups in position 28 within its chemical structures are required for enhancement of pancreatic lipase inhibition .
Biochemical Pathways
The inhibition of pancreatic lipase by this compound affects the lipid metabolism pathway. By inhibiting pancreatic lipase, this compound prevents the breakdown of dietary fats into smaller molecules, thus affecting their absorption in the body .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of pancreatic lipase, which leads to altered lipid metabolism . It also has a cytotoxic effect on THP-1 cells .
Biochemical Analysis
Biochemical Properties
Gypsogenin-3-O-glucuronide plays a significant role in biochemical reactions, particularly in the biosynthesis of triterpenoid saponins. It interacts with enzymes such as 2,3-oxidosqualene-amyrin cyclase, which is involved in the cyclization of 2,3-oxidosqualene to form the triterpene backbone . Additionally, this compound interacts with glycosyltransferases, which are responsible for attaching sugar moieties to the triterpene backbone, forming the complete saponin structure . These interactions are crucial for the formation and modification of triterpenoid saponins, influencing their biological activity and solubility.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In Gypsophila paniculata cells, pretreatment with this compound has been shown to inhibit 2,3-oxidosqualene-amyrin cyclase activity, while in Saponaria officinalis cells, it stimulates this enzyme’s activity This differential regulation suggests that this compound can modulate cell function by influencing key enzymatic activities involved in triterpenoid biosynthesis
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with specific enzymes and biomolecules. This compound binds to 2,3-oxidosqualene-amyrin cyclase, modulating its activity and influencing the cyclization process of 2,3-oxidosqualene . This binding interaction can lead to either inhibition or stimulation of the enzyme, depending on the cell type. Additionally, this compound interacts with glycosyltransferases, facilitating the attachment of sugar moieties to the triterpene backbone . These interactions are essential for the biosynthesis and modification of triterpenoid saponins, ultimately affecting their biological activity and solubility.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound can influence the activity of 2,3-oxidosqualene-amyrin cyclase in a time-dependent manner For example, pretreatment with this compound can lead to either inhibition or stimulation of the enzyme’s activity, depending on the duration of exposure Additionally, the stability and degradation of this compound in laboratory settings can impact its long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that this compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects At high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly in the biosynthesis of triterpenoid saponins. It interacts with enzymes such as 2,3-oxidosqualene-amyrin cyclase and glycosyltransferases, which are responsible for the cyclization and glycosylation of the triterpene backbone These interactions are crucial for the formation and modification of triterpenoid saponins, influencing their biological activity and solubility
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation within cells Additionally, binding proteins may interact with this compound, influencing its distribution and bioavailability
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These signals direct this compound to specific compartments or organelles within the cell, where it can exert its biological effects For example, this compound may be localized to the endoplasmic reticulum or Golgi apparatus, where it interacts with enzymes involved in triterpenoid biosynthesis
Preparation Methods
Gypsogenin-3-O-glucuronide can be extracted from the roots of Gypsophila paniculata . The extraction process typically involves hydrolyzing the saponin extract with sulfuric acid . For industrial production, the compound can be synthesized through a series of chemical reactions involving the glucuronidation of gypsogenin . The synthetic route includes the use of specific reagents and conditions to ensure the formation of the glucuronide bond.
Chemical Reactions Analysis
Gypsogenin-3-O-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid for hydrolysis and other oxidizing or reducing agents depending on the desired reaction . The major products formed from these reactions are typically derivatives of gypsogenin with different functional groups attached.
Scientific Research Applications
Gypsogenin-3-O-glucuronide has several scientific research applications. In chemistry, it is used as a reference material for studying triterpenoid saponins . In biology, it has been shown to have cytotoxic effects on THP-1 cells, making it a potential candidate for anti-cancer research . In medicine, its anti-inflammatory properties are being explored for potential therapeutic applications . Additionally, it is used in the study of triterpenoid saponin biosynthesis in plants .
Comparison with Similar Compounds
Gypsogenin-3-O-glucuronide is unique among triterpenoid saponins due to its specific glucuronide structure. Similar compounds include other glucuronide oleanane-type triterpene carboxylic acid 3,28-bidesmosides saponins, such as oleanolic acid, glycyrrhetinic acid, ursolic acid, betulinic acid, and celastrol . These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound stands out due to its potent anti-tumor and anti-inflammatory properties .
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H56O10/c1-32(2)14-16-37(31(43)44)17-15-35(5)20(21(37)18-32)8-9-23-33(3)12-11-24(34(4,19-38)22(33)10-13-36(23,35)6)46-30-27(41)25(39)26(40)28(47-30)29(42)45-7/h8,19,21-28,30,39-41H,9-18H2,1-7H3,(H,43,44)/t21-,22+,23+,24-,25-,26-,27+,28-,30+,33-,34-,35+,36+,37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZZULHOQSQSJN-UPGAAKEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C=O)OC6C(C(C(C(O6)C(=O)OC)O)O)O)C)C)C2C1)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main sources of gypsogenin 3-O-glucuronide?
A1: Gypsogenin 3-O-glucuronide is a triterpenoid saponin primarily found in plants belonging to the Caryophyllaceae family. Research has identified Gypsophila paniculata , Saponaria officinalis , and Silene vulgaris as significant sources of this compound.
Q2: How can we quantify gypsogenin 3-O-glucuronide in plant extracts?
A2: Researchers employ analytical techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography–Electrospray/Mass Spectrometry (UPLC-ESI/MS) to quantify gypsogenin 3-O-glucuronide in complex plant extracts. These methods offer sensitivity and accuracy in determining the compound's concentration.
Q3: What is the relationship between the structure of gypsogenin 3-O-glucuronide and its biological activity?
A3: The presence of both quillaic acid 3-O-glucuronide and gypsogenin 3-O-glucuronide in varying ratios in different Caryophyllaceae species influences their biological activity. For instance, Gypsophila paniculata, with a higher proportion of gypsogenin 3-O-glucuronide, exhibits stronger haemolytic activity compared to Saponaria officinalis, which predominantly contains quillaic acid 3-O-glucuronide . This suggests that the specific structural features of each compound contribute to its unique biological profile.
Q4: Has gypsogenin 3-O-glucuronide demonstrated any cytotoxic effects?
A4: Studies have shown that crude extracts from Caryophyllaceae species, particularly those rich in gypsogenin 3-O-glucuronide, exhibit cytotoxic effects against macrophage cell lines . This cytotoxicity is believed to be mediated, at least in part, by the induction of apoptosis, as evidenced by caspase-3 activation in macrophage cells treated with extracts from Gypsophila trichotoma and Saponaria officinalis .
Q5: Are there any potential applications for gypsogenin 3-O-glucuronide based on its observed biological activities?
A5: While more research is needed, the cytotoxic properties of gypsogenin 3-O-glucuronide suggest its potential as a lead compound for developing novel anticancer agents . Further investigation into its mechanism of action and its effects on various cancer cell lines will be crucial to exploring its therapeutic potential.
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